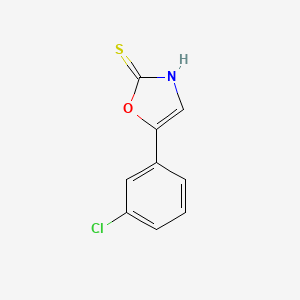

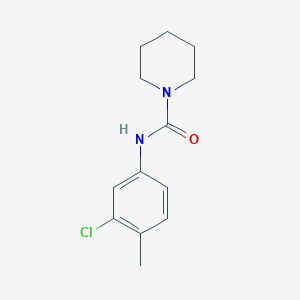

![molecular formula C9H6N4O B6419920 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one CAS No. 19848-93-2](/img/structure/B6419920.png)

1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one” is a member of the class of oxadiazoloquinoxalines . It is a structural template for the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .

Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .Molecular Structure Analysis

The molecular structure of “1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one” includes the replacement of the four fused aromatic system (bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline-3-thiol) with three fused aromatic systems ([1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (compounds 22a–f) and [1, 2, 4]triazolo[4,3-a]quinoxaline-4-thiol (compounds 23a–g)) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one” include aromatic nucleophilic substitution . The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .科学研究应用

Antiviral and Antimicrobial Activities

The compound has been synthesized as a potential antiviral and antimicrobial agent . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

Synthesis of Other Compounds

The compound has been used in the synthesis of other compounds . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Use in Affinity Selection-Mass Spectrometry (AS-MS) Compound Binding Assay

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one has been used as an oxidising agent for affinity selection-mass spectrometry (AS-MS) compound binding assay .

Inhibition of Soluble Guanylate Cyclase (sGC)

The compound has been used as a soluble guanylate cyclase (sGC) inhibitor to inhibit S-nitroso-N-acetyl-DL-penicillamine (SNAP)-induced cGMP production .

Catalyst in the Synthesis of 2H-indazolo[2,1-b]phthalazine-triones and Triazolo[1,2-a]indazole-triones

The compound has been used as a catalyst in the synthesis of 2H-indazolo[2,1-b]phthalazine-triones and triazolo[1,2-a]indazole-triones . The synthesis was catalyzed by 1H-1,2,4-triazole-3-thiol-functionalized core–shell Fe3O4@SiO2 magnetic nanocomposite in one-pot three-component reactions under solvent-free conditions .

Use in Magnetic Nanocomposites

The compound has been used in the fabrication of magnetic nanocomposites . The catalytic activity of the nano-catalyst to generate some products was assessed . The excellent yields for all products were obtained when 15 mg of the as-prepared magnetic nanocomposite was utilized in one-pot solvent-free three-component reactions at 100 °C .

作用机制

Target of Action

The primary target of 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand .

Mode of Action

1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one interacts with the A2B receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by adenosine. The A2B receptor requires a high level of adenosine for activation, thus, the antagonism by this compound may mediate pathophysiological conditions associated with the cumulative level of adenosine .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, the antagonism of A2B receptors by 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can potentially disrupt these pathways and their downstream effects.

Result of Action

The antagonism of A2B receptors by 1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one can lead to a reduction in angiogenesis, a key process in tumor growth . This could potentially result in the inhibition of tumor growth. Moreover, the blockade of A2B receptors has been reported to play a significant role in the reduction of metastasis .

未来方向

The compound and its derivatives have potential applications in medicinal chemistry due to their broad spectrum of biological activities. Future research could focus on further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents and as anticancer agents targeting VEGFR-2 kinase .

属性

IUPAC Name |

2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c14-9-12-11-8-5-10-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXOKUUXBOFVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC3=NNC(=O)N23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

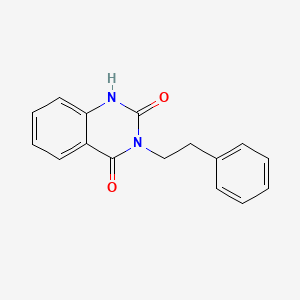

![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)

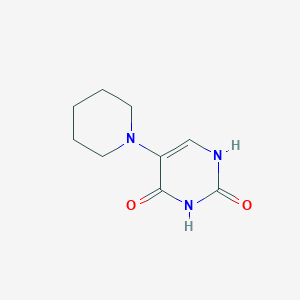

![7,8-dimethyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6419871.png)

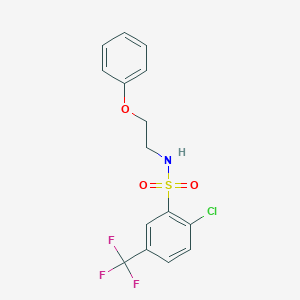

![ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B6419873.png)

![7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419895.png)

![3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6419903.png)

![3-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6419929.png)